![molecular formula C12H9N5 B3007099 5-氨基-1-[4-(氰基甲基)苯基]-1H-咪唑-4-甲腈 CAS No. 551921-60-9](/img/structure/B3007099.png)

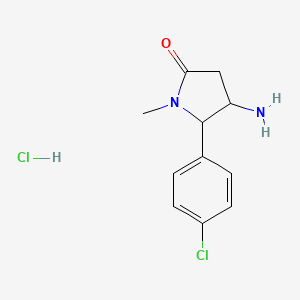

5-氨基-1-[4-(氰基甲基)苯基]-1H-咪唑-4-甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

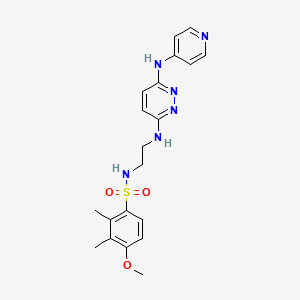

The compound of interest, 5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile, is a derivative of imidazole, which is a versatile heterocycle used in various chemical syntheses. Imidazole derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with isocyanates can lead to the formation of bi-imidazolones through intramolecular cyclization . Additionally, the conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines has been discussed, highlighting the versatility of imidazole derivatives in synthesizing biologically significant structures . A four-component condensation reaction has been developed to synthesize imidazo[1,2-b]pyrazole derivatives, demonstrating the potential for creating complex molecules from simple precursors . Furthermore, the synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole as a reactive intermediate for the synthesis of dihydropurines and purines has been reported .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined, providing insights into the molecular conformation and potential reaction mechanisms . The hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been studied, revealing one-, two-, and three-dimensional structures based on various hydrogen bonding interactions .

Chemical Reactions Analysis

Imidazole derivatives undergo a range of chemical reactions. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols leads to the formation of hexahydropyrazolo[1,5-a]quinazolines, indicating the reactivity of the cyanomethyl group . Triethylamine-catalyzed synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile under solvent-free conditions showcases the potential for green chemistry approaches in synthesizing imidazole derivatives . Additionally, the transformation of thiazolo[3,2-a]pyrimidine derivatives to related fused heterocyclic systems has been explored, along with their biocidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. For instance, the presence of a cyano group can prevent the formation of certain intramolecular hydrogen bonds, affecting the molecule's conformation and stability . The synthesis and crystal structures of various imidazole derivatives have been studied to understand these effects .

科学研究应用

吡唑和嘧啶衍生物的合成

5-氨基-1-[4-(氰基甲基)苯基]-1H-咪唑-4-甲腈用于合成各种吡唑和嘧啶衍生物。研究表明它参与形成 3-取代-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺,其表现出显着的抗菌活性 (Rahmouni 等人,2014)。

晶体结构分析

已经研究了咪唑衍生物(包括 5-氨基-1-[4-(氰基甲基)苯基]-1H-咪唑-4-甲腈)的晶体结构。这些研究的重点是了解此类化合物晶体堆积中的弱分子间相互作用 (Kubicki, 2004)。

抗氧化和抗菌活性

该化合物的衍生物的合成已导致评估其抗氧化和抗菌活性的新分子。其中一些合成的化合物对各种细菌和真菌菌株表现出高活性 (Bassyouni 等人,2012)。

六氢吡唑并喹唑啉的合成

该化合物还用于导致形成六氢吡唑并喹唑啉的反应中,这是一种在化学和药理学各个领域具有潜在应用的化学结构 (Dotsenko 等人,2018)。

Sonogashira 反应开发

它在 Sonogashira 反应的开发中发挥作用,这是一种在有机合成中很重要的偶联反应,尤其适用于创建复杂分子 (Das, 2017)。

双咪唑-2-酮的合成

该化合物参与 5'-氨基-5-亚氨基-4,4'-双-1H-咪唑-2-酮的合成,证明了其在创建复杂有机分子中的重要性 (Dias 等人,2002)。

杂化分子的形成

它已被用于与其他化合物反应以形成杂化分子,结合不同的官能团,并可能产生新特性 (Dotsenko 等人,2020)。

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it can be inferred that it may affect pathways related to carbon–carbon bond formation.

Result of Action

Given its potential role in sm cross-coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular level.

Action Environment

It’s known that the success of sm cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups.

属性

IUPAC Name |

5-amino-1-[4-(cyanomethyl)phenyl]imidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c13-6-5-9-1-3-10(4-2-9)17-8-16-11(7-14)12(17)15/h1-4,8H,5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDPHBKEXPZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)N2C=NC(=C2N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)